(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Overview
Description
The compound is a derivative of 4-methylbenzo[d]thiazol-2-amine , which is a chemical with the molecular formula C8H12N2S and a molecular weight of 168.26 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methylbenzo[d]thiazol-2-amine, a related compound, include a boiling point of 315.7±11.0 °C (Predicted), a density of 1.191±0.06 g/cm3 (Predicted), and a pKa of 5.98±0.40 (Predicted) .
Scientific Research Applications
Antibacterial Activity
The benzothiazole moiety is known for its antibacterial properties. Research has shown that derivatives of 3-methylbenzo[d]thiazol exhibit strong antibacterial activities against various bacterial strains, including multidrug-resistant ones like MRSA, VRE, and NDM-1 Escherichia coli . These compounds can disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division, leading to bacterial cell death. This mechanism suggests that our compound could be developed into a new class of antibiotics targeting FtsZ.
Anti-inflammatory Applications
Thiazole carboxamide derivatives have been studied for their potential as cyclooxygenase (COX) inhibitors . These compounds could be designed to selectively inhibit COX-2 over COX-1, which is desirable for anti-inflammatory drugs to reduce side effects. Given the structural similarity, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide could be explored for its COX inhibitory activity, potentially leading to new nonsteroidal anti-inflammatory drugs (NSAIDs).
Anticancer Properties
Furan derivatives are known to possess a wide range of biological activities, including anticancer properties . The incorporation of the furan nucleus into drug design is a significant synthetic strategy in the search for new therapeutic agents. The compound , with its furan carboxamide moiety, could be investigated for its cytotoxic effects against cancer cell lines.
Antimicrobial Resistance Combatant
The rise of antimicrobial resistance is a global concern. Furan derivatives have been recognized for their role in combating this issue due to their antimicrobial properties . The subject compound could be part of a new wave of antimicrobial agents with a novel mechanism of action, providing an alternative in the fight against drug-resistant infections.
Material Science Applications
Benzothiazole and furan derivatives have been used in material science for their unique chemical properties . The compound could be investigated for its utility in creating new materials with specific desired properties, such as conductivity, fluorescence, or stability under certain conditions.
Safety And Hazards
Future Directions
While specific future directions for your compound are not available, the development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . This includes the development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells .
properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-16-12-9(18-2)5-3-7-11(12)20-14(16)15-13(17)10-6-4-8-19-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAWUJTYRZZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide |
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